Imidazo[1,2-a]pyrimidine hydrochloride
Overview
Description
Imidazo[1,2-a]pyrimidine derivatives are recognized as effective inhibitors of mild steel corrosion in HCl solution . They have been studied for their inhibitory performance, with 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (OPIP) showing outstanding inhibition performance .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives have been studied for their role as corrosion inhibitors. They have shown to behave as mixed-type inhibitors . They have also been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .Scientific Research Applications
Synthesis and Functionalization
Imidazo[1,2-a]pyrimidine is extensively studied in synthetic chemistry for its versatile applications. Various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations have been explored. This heterocyclic moiety is essential in the development of new chemosynthetic strategies and drug development due to its broad applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Antimicrobial Activity
Imidazo[1,2-a]pyrimidines have demonstrated significant in vitro antimicrobial activity against a variety of microorganisms. For example, 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited notable activity against all tested microorganisms (Revanker, Matthews, & Robins, 1975).
Chemical-Genetic Profiling
This class of compounds has been shown to target essential, conserved cellular processes. Research using yeast and human cells revealed that imidazo[1,2-a]pyrimidines can act as DNA poisons, causing damage to nuclear DNA and inducing mutagenesis. These findings suggest the potential for their use in understanding cell physiology and as probes in genetic research (Yu et al., 2008).
Anti-inflammatory Activity
Certain derivatives of imidazo[1,2-a]pyrimidine have been synthesized with a focus on enhancing their anti-inflammatory activities. Biological tests indicated that these compounds have anti-inflammatory activities with some selectivity (Zhou et al., 2008).
Green Chemistry in Synthesis
The synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved using green chemistry principles. Techniques like catalyst-free reactions and the use of water as a solvent are employed, highlighting the environmentally friendly approach in the synthesis of these compounds (Liu, Lei, & Hu, 2012).
Applications in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is recognized for its broad range of applications in medicinal chemistry, including roles in anticancer, antimicrobial, antiviral, and antidiabetic drugs. This has led to various structural modifications of this scaffold to develop new therapeutic agents (Deep et al., 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that it may target the bacterial cells causing these diseases.
Mode of Action
It’s known that the compound can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The compound’s synthesis involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound might also have favorable pharmacokinetic properties.
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against mdr-tb and xdr-tb . This suggests that the compound could potentially inhibit the growth of these bacteria, leading to a reduction in the bacterial load.
Action Environment
The compound’s synthesis and functionalization involve various reactions that could potentially be influenced by environmental factors such as temperature, ph, and the presence of certain catalysts .
Safety and Hazards
Imidazo[1,2-a]pyrimidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKNRRNMYNYBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856768 | |
Record name | Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-21-7 | |
Record name | Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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